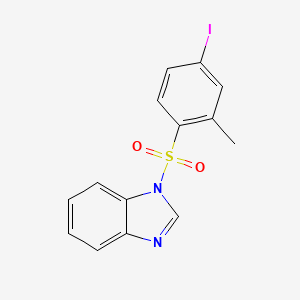

1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

1-(4-iodo-2-methylphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-8-11(15)6-7-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBOCOPGHUSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Iodination: Introduction of the iodo group to the benzene ring.

Sulfonylation: Addition of the benzenesulfonyl group.

Cyclization: Formation of the benzoimidazole ring.

Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzenesulfonyl group can participate in redox reactions.

Cyclization and Ring-Opening: The benzoimidazole ring can undergo cyclization and ring-opening reactions under specific conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The iodo group and benzenesulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Halogenated Derivatives :

- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole () contains a bromine substituent, which, like iodine, is electron-withdrawing. However, iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to bromine .

- 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole () demonstrates that multiple halogens increase lipophilicity, which can improve membrane permeability but may reduce aqueous solubility .

Sulfonyl-Containing Derivatives :

Aryl/Alkyl-Substituted Derivatives :

Physicochemical Properties

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR Spectroscopy :

- The iodine atom in the target compound would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to methoxy or chloro substituents (e.g., and ) .

Biological Activity

The compound 1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole is a member of the benzoimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoimidazole with various sulfonyl chlorides. The introduction of the iodo and methyl groups significantly influences the compound's biological properties. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has demonstrated that benzoimidazole derivatives exhibit potent anticancer activities. In a study involving a series of novel 1H-benzo[d]imidazoles, compounds similar to this compound were found to inhibit human topoisomerase I (Hu Topo I). This inhibition is crucial as topoisomerases are essential for DNA replication and transcription, making them significant targets in cancer therapy .

Key Findings:

- Inhibition Concentration: Compound 12b from related studies showed an IC50 value of 16 µM against Hu Topo I, comparable to established chemotherapeutics like camptothecin .

- Mechanism of Action: The mechanism includes interference with DNA-mediated enzymatic processes, leading to cell cycle arrest at the G2/M phase, indicating potential DNA damage that is difficult to repair .

Antimicrobial Activity

The antimicrobial properties of benzoimidazole derivatives have also been explored. Compounds structurally related to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be less than 1 µg/mL against resistant strains such as MRSA .

Table 1: Antimicrobial Activity of Benzoimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3ao | Staphylococcus aureus | < 1 |

| 3aq | Staphylococcus aureus (MRSA) | < 1 |

| 3aa | Mycobacterium smegmatis | 3.9 |

| 3ad | Candida albicans | 7.8 |

Mechanistic Studies

Molecular docking studies have provided insights into how these compounds interact with bacterial targets, particularly focusing on enzymes involved in bacterial persistence and resistance mechanisms. The binding affinities suggest that these compounds could effectively disrupt critical bacterial functions, leading to their antimicrobial effects .

Case Study: Anticancer Activity in Cell Lines

A specific case study evaluated the anticancer potential of related benzoimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds 11a , 12a , and 12b were among the most potent, demonstrating low GI50 values across multiple cancer types. These findings highlight the therapeutic potential of benzoimidazoles in oncology .

Case Study: Antimicrobial Efficacy Against MRSA

Another study focused on the antimicrobial efficacy of synthesized benzoimidazole derivatives against MRSA strains. The results indicated that specific modifications in the chemical structure enhanced their activity significantly, underscoring the importance of structure-activity relationships in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Iodo-2-methyl-benzenesulfonyl)-1H-benzoimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 1H-benzimidazole derivatives using 4-iodo-2-methyl-benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaH in DMF). Key steps include:

- Nucleophilic substitution : Reacting the benzimidazole nitrogen with the sulfonyl chloride.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.

- By-product management : Column chromatography or HPLC is used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the benzimidazole core and substituent positions (e.g., sulfonyl and iodomethyl groups).

- IR spectroscopy : Identifies sulfonyl (S=O stretching ~1350 cm⁻¹) and aromatic C-I bonds (500–600 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns from iodine .

Q. How does the iodine substituent influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The iodine atom increases hydrophobicity, requiring DMSO or DMF for dissolution.

- Stability : Light-sensitive due to the C-I bond; storage in amber vials under inert gas (N₂/Ar) is recommended.

- Handling : Avoid prolonged exposure to moisture to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can SHELX programs resolve challenges in crystallizing this compound, especially with heavy iodine atoms?

- Methodological Answer :

- SHELXL refinement : Heavy atoms like iodine require high-resolution data (≤1.0 Å) to mitigate absorption errors. Anomalous scattering from iodine aids phasing.

- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.

- Validation : Check R-factors and electron density maps to ensure iodine placement accuracy .

Q. What computational approaches (e.g., DFT) predict electronic properties, and how do they align with experimental data?

- Methodological Answer :

- DFT setup : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity.

- Charge distribution : Iodine’s electron-withdrawing effect reduces electron density on the benzimidazole ring.

- Validation : Compare calculated NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Q. How can contradictory reactivity data (e.g., sulfonyl group vs. benzimidazole nucleophilicity) be resolved?

- Methodological Answer :

- Competitive reaction analysis : Use kinetic studies (e.g., time-resolved NMR) to identify dominant pathways.

- pH dependence : Adjust reaction pH to modulate benzimidazole’s nucleophilicity (e.g., protonation at low pH deactivates the N-site).

- Protecting groups : Temporarily block the sulfonyl group with tert-butyl or trimethylsilyl moieties to isolate benzimidazole reactivity .

Q. What strategies optimize regioselectivity in derivatizing the benzimidazole core?

- Methodological Answer :

- Directed ortho-metalation : Use n-BuLi to functionalize specific positions while protecting the sulfonyl group.

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl substitutions at the 4-iodo position.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.